molecular formula C15H16ClNO4S B5640211 N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5640211
M. Wt: 341.8 g/mol
InChI Key: JVTHSRFRYONWBC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, methyl, and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of N-substituted sulfonamides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the chloro and methyl substitutions but differs in the presence of a thiazole ring.

    N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide: Contains a nicotinamide moiety instead of the benzenesulfonamide group.

Uniqueness

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of its chloro, methyl, and methoxy substitutions on the benzene ring, along with the sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)11-7-8-14(20-2)15(9-11)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTHSRFRYONWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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